N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine
Description
Chemical Identity and Nomenclature
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine is a synthetic beta-amino acid derivative characterized by its complex molecular structure. Key identifiers include:
This compound belongs to the beta-alanine family, where the amino group is attached to the β-carbon of the propanoic acid backbone. Its structure incorporates hydroxyethyl and octanoylaminoethyl substituents, which influence its physicochemical properties and reactivity.
Historical Context in Beta-Alanine Derivative Research
Beta-alanine derivatives have been studied extensively for their applications in peptide synthesis, surfactants, and biochemical research. Key historical milestones include:
Early Synthesis Methods :
Industrial Applications :
- The compound’s octanoyl group suggests use in surfactant chemistry, aligning with related amphiprotic agents like sodium capryloamphopropionate .
- Patent literature (e.g., CN113548977A) describes one-pot synthesis methods for N-methyl-beta-alanine derivatives, indicating ongoing interest in scalable production .
Biochemical Relevance :
Molecular Classification and Related Compounds
This compound is classified under beta-amino acids and derivatives , a subset of organic acids characterized by amino groups on the β-carbon . Its structural features position it within broader chemical families:
The compound’s dual functional groups enable applications in both industrial and biological contexts, bridging surfactant chemistry and peptide engineering.
Structural Significance in Amino Acid Chemistry
The molecule’s architecture exhibits three key features critical to its chemical behavior:
Hydroxyethyl Group :
Octanoylaminoethyl Group :
- Introduces a hydrophobic octanoyl chain, contributing to amphiphilicity.
- Enables interactions with lipid membranes, relevant in surfactant or drug delivery applications.
Beta-Alanine Backbone :
Comparative Structural Analysis
Properties
IUPAC Name |
3-[2-hydroxyethyl-[2-(octanoylamino)ethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-2-3-4-5-6-7-14(19)16-9-11-17(12-13-18)10-8-15(20)21/h18H,2-13H2,1H3,(H,16,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFFNIVTSMRGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCN(CCC(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070066 | |
| Record name | beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64265-45-8 | |
| Record name | N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64265-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064265458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound consists of a beta-alanine backbone substituted with two side chains:
- A 2-hydroxyethyl group attached to the nitrogen atom.
- A 2-[(1-oxooctyl)amino]ethyl group, which includes an amide linkage to an octanoyl (C8) chain with a ketone (oxo) functional group.
The preparation likely involves the following key steps:
Amidation of beta-alanine derivative: Starting from beta-alanine or its ester, the primary amine can be selectively substituted with hydroxyethyl and oxooctyl-containing amine groups via amide bond formation.
Selective N-alkylation or acylation: The hydroxyethyl group can be introduced via reaction with 2-chloroethanol or ethylene oxide under controlled conditions, while the oxooctyl amide is formed by coupling with octanoyl chloride or octanoic acid derivatives.
Use of protecting groups: To achieve selectivity in substitution on the nitrogen atoms, protecting groups may be employed to block one amine site while modifying the other.
Purification: The final product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), as indicated by analytical methods used for this compound.
Proposed Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of beta-alanine amine if needed | Boc or Fmoc protecting group | To control selectivity |
| 2 | N-alkylation with 2-chloroethanol or ethylene oxide | Base (e.g., NaH, K2CO3), solvent (e.g., DMF) | Introduces 2-hydroxyethyl group |
| 3 | Amidation with octanoyl chloride or octanoic acid derivative | Coupling agent (e.g., EDC, DCC), base (e.g., triethylamine) | Forms 1-oxooctyl amide group |
| 4 | Deprotection if applied | Acidic or basic conditions depending on protecting group | Restores free amine |
| 5 | Purification | RP-HPLC or recrystallization | Ensures high purity |
Analytical and Purification Techniques
- RP-HPLC: The compound can be effectively separated and purified using reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
- Mass Spectrometry: Used for confirming molecular weight and purity.
- NMR and IR Spectroscopy: For structural verification of functional groups and substitution patterns.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxooctyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine.
Reduction: Formation of N-(2-hydroxyethyl)-N-[2-[(1-hydroxyoctyl)amino]ethyl]-beta-alanine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fire Suppression Systems
One of the primary applications of N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine is in fire suppression systems, particularly in the mining industry. It is utilized in firefighting foams designed to extinguish hydrocarbon fires. The compound is incorporated into products at concentrations of ≤ 0.12%, which are specifically formulated for industrial use and are not available to the public .
Case Study :
In a recent assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS), it was noted that the compound exhibits low acute toxicity and does not require classification for skin irritation but is classified as an eye irritant (Category 2) and a skin sensitizer (Category 1B) . The assessment emphasized its effectiveness in fire suppression while managing associated health risks.
Cleaning Products
This compound is also found in various cleaning formulations. Its properties allow it to function effectively as a surfactant, enhancing the cleaning capabilities of products used in both industrial and domestic settings .
Personal Care Products
The compound has applications in cosmetics and personal care items due to its surfactant properties. It helps improve the texture and application of creams and lotions while providing moisturizing benefits due to its hydroxyethyl groups .
Environmental Impact
The environmental assessment indicates that significant releases of this chemical into the environment are unlikely during transport or storage. The compound is expected to be diluted during firefighting operations, minimizing its ecological footprint .
Summary Table of Applications
| Application Area | Description | Concentration Used |
|---|---|---|
| Fire Suppression | Used in firefighting foams for hydrocarbon fires | ≤ 0.12% |
| Industrial Cleaning | Functions as a surfactant in cleaning products | Varies by formulation |
| Personal Care Products | Enhances texture and moisturization | Varies by formulation |
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Beta-Alanine Derivatives with Varying Acyl Chains
N-(2-carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine
- CAS No.: 50695-81-3
- Formula: C₂₄H₄₅NO₅
- Molecular Weight : 427.62 g/mol
- Key Differences :
- Longer C18 acyl chain increases hydrophobicity (predicted LogP > 3).
- Carboxyethyl group enhances water solubility via ionization.
- Applications : Used in high-foaming surfactants for industrial cleaning agents .
N-(2-carboxyethyl)-N-(1-oxooctyl)-beta-alanine
Beta-Alanine Derivatives with Hydroxyalkyl Modifications
N-(2-hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
Sodium Salts of Amphocarboxylates
Sodium Stearoamphoacetate
- CAS No.: 68298-17-9
- Formula: Sodium salt of N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycinate
- Molecular Weight : ~500 g/mol (estimated)
- Key Differences :
- Glycinate backbone (vs. beta-alanine) reduces steric hindrance.
- Sodium counterion enhances water solubility.
- Applications : Antistatic agent in shampoos and conditioners .
Surfactants with Mixed Functional Groups
N-(2-carboxyethyl)-N-octyl-beta-alanine
Structural and Functional Insights
- Acyl Chain Length : Longer chains (C18) enhance hydrophobicity, improving lipid solubility but reducing water dispersibility. Shorter chains (C8) favor milder surfactants .
- Functional Groups : Hydroxyethyl groups improve biocompatibility, while carboxyethyl groups enable pH-dependent solubility. Sodium salts optimize ionic interactions in formulations .
- Performance : The target compound’s balance of C8 acyl and hydroxyethyl groups makes it versatile for moderate-foaming applications, whereas C18 derivatives excel in heavy-duty cleaning .
Biological Activity
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine, commonly referred to as beta-alanine derivative, is a compound with significant biological activity. This article details its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C15H30N2O4
- Molecular Weight: 302.41 g/mol
- CAS Number: 64265-45-8
- Boiling Point: 532.9 ± 40.0 °C (Predicted)
- Density: 1.074 ± 0.06 g/cm³ (Predicted)
- Water Solubility: 1000 g/L at 20.5 °C
- LogP: 1.1 at 22 °C
- pKa: 3.59 ± 0.14 (Predicted)
The compound exhibits properties typical of amphiphilic molecules due to its hydroxyethyl and octylamine groups, which can influence its solubility and interaction with biological membranes .
This compound has been studied for its potential roles in various biological processes:
- Cell Membrane Interaction: The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Antioxidant Activity: Some studies suggest that derivatives of beta-alanine can exhibit antioxidant properties, reducing oxidative stress in cells.
- Neuroprotective Effects: Research indicates that beta-alanine derivatives may have neuroprotective effects, possibly by modulating neurotransmitter release and reducing excitotoxicity.
Toxicity and Safety Profile
A comprehensive assessment of the compound's toxicity reveals:
- Acute Toxicity: Low acute oral toxicity was observed in rat studies (LD50 > 2000 mg/kg body weight) .
- Skin Irritation: The compound was found to be non-irritating to skin but caused eye irritation (Category 2 classification) .
- Sensitization Potential: It is classified as a skin sensitizer with an EC3 value of 30.6% based on local lymph node assay results .
Case Studies and Experimental Data
Table 1: Summary of Key Research Findings
Applications
The compound has potential applications in various fields:
- Pharmaceuticals: As a neuroprotective agent or antioxidant in drug formulations.
- Cosmetics: Due to its skin sensitization profile, it may be utilized in formulations aimed at skin hydration or repair.
- Research Tools: Used in studies involving cell membrane dynamics and drug delivery systems.
Q & A
Q. What are the established synthetic pathways for N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with β-alanine derivatives. For example:
- Step 1 : React β-alanine with 2-hydroxyethylamine to form the N-(2-hydroxyethyl) intermediate.
- Step 2 : Introduce the N-(1-oxooctyl)aminoethyl moiety via acylation using octanoyl chloride under anhydrous conditions.
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of β-alanine to acylating agent), temperature (40–60°C), and solvent polarity (e.g., dichloromethane vs. THF) to improve yield .
- Table 1 : Comparison of Synthesis Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | β-alanine, 2-hydroxyethylamine | DMF | 25 | 78 |
| 2 | Octanoyl chloride, TEA | DCM | 50 | 65 |
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure and substitution patterns. For example, the N-(1-oxooctyl) group shows characteristic carbonyl signals at ~170 ppm in -NMR .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be calibrated against known standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 345.4) .
Q. How can researchers design a robust protocol for detecting this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Detection : Couple LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Optimize collision energy (e.g., 20–30 eV) to enhance fragmentation patterns .
- Validation : Include spike-and-recovery experiments (85–115% recovery) and limit of detection (LOD < 1 ng/mL) to validate the protocol .
Advanced Research Questions
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodological Answer :
- Controlled Replicates : Conduct triplicate experiments under identical conditions (pH, temperature) to identify outliers.
- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to determine if observed variations are statistically significant (p < 0.05) .
Q. What experimental designs are suitable for studying the compound’s interactions with biomolecules (e.g., proteins or lipids)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions at 25°C and physiological pH .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model conformational changes in lipid bilayers upon compound insertion .
Q. How can researchers optimize the compound’s pharmacokinetic profile in preclinical models?
- Methodological Answer :
- In Vivo Studies : Administer the compound intravenously (IV) and orally (PO) to mice/rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
- Pharmacokinetic Parameters : Calculate AUC (area under the curve), C, and half-life (t) using non-compartmental analysis (NCA) .
- Formulation Adjustments : Incorporate cyclodextrins or lipid nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Test the compound across a wide concentration range (0.1–100 µM) to identify biphasic effects .
- Cell Line Validation : Use multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to confirm cell-type specificity .
- Pathway Analysis : Perform RNA-seq or Western blotting to compare activation of NF-κB (pro-inflammatory) vs. caspase-3 (apoptotic) pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
